

Ombitasvir bile acid elevation during treatment

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ombitasvir

CAS No.: 1258226-87-7

Cat. No.: S548495

Get Quote

What is the issue?

Treatment with the direct-acting antiviral (DAA) combination of **Ombitasvir/Paritaprevir/Ritonavir ± Dasabuvir (OBV/PTV/r ± DSV)** is highly effective against HCV genotypes 1 and 4. However, it is uniquely associated with an increase in serum bile acid levels, which is linked to the emergence of pruritus (itching) in a subset of patients [1] [2]. This effect appears to be specific to this DAA combination.

What does the data show?

The table below summarizes the key quantitative findings from clinical observations:

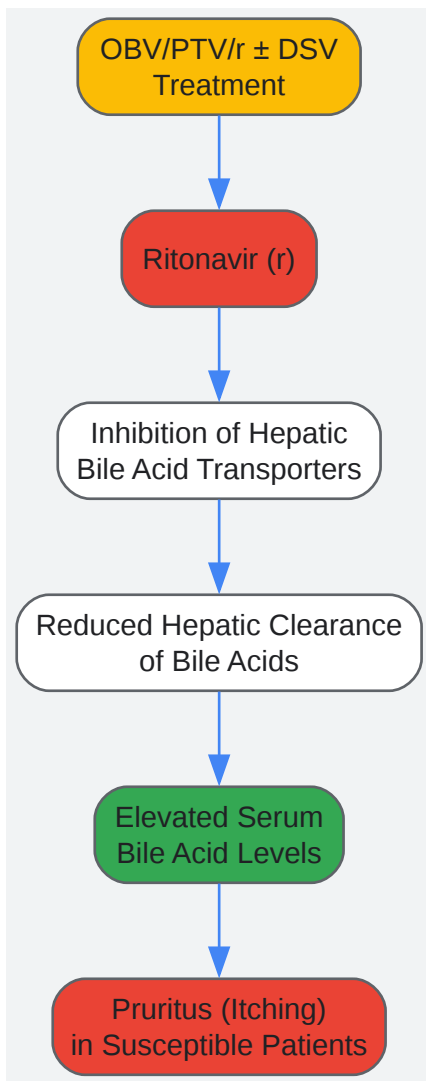
Parameter	Baseline Level	On-Treatment Level (Week 4)	Magnitude of Change	Notes
Total Bile Acids	Pre-treatment level [1]	Level at Week 4 [1]	~4-fold increase [1] [2]	Observed in all patients (n=20) [1].
Pruritus Incidence	-	-	25% (5 out of 20 patients) [1]	Most cases were self-limiting; one severe case required cholestyramine [1].

Parameter	Baseline Level	On-Treatment Level (Week 4)	Magnitude of Change	Notes
Case Study: Bilirubin	16 $\mu\text{mol/L}$ [3]	Peak of 98 $\mu\text{mol/L}$ [3]	~6-fold increase [3]	Transient, direct hyperbilirubinemia in a single case; resolved spontaneously [3].

What is the proposed mechanism?

The elevation in bile acids is likely due to **ritonavir-induced alterations of bile acid transport** [1] [2]. Ritonavir, which is used to boost paritaprevir levels, can inhibit key transporters in the liver, leading to reduced bile acid clearance from the blood.

The diagram below illustrates this proposed pathway:



[Click to download full resolution via product page](#)

How can this be measured and analyzed?

For researchers investigating this phenomenon, here is a detailed methodology based on the cited studies:

1. Patient Monitoring and Sample Collection

- **Cohort:** Patients with chronic HCV genotype 1 or 4 undergoing treatment with OBV/PTV/r ± DSV with or without ribavirin for 12 or 24 weeks [1].
- **Clinical Assessment:** Monitor and record adverse events, particularly **pruritus**, at baseline and regularly during treatment (e.g., every 4 weeks) [1]. Grade the severity and document any management strategies.

- **Blood Collection:** Collect blood samples in the fasting state at **baseline** and at predetermined intervals during treatment (e.g., **week 4**). Serum should be separated and stored appropriately for analysis [1].

2. Analytical Technique: Bile Acid Quantification

- **Method: High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS)** [1] [2].
- **Procedure:**
 - **Sample Preparation:** Pre-treat serum samples with protein precipitation (e.g., using methanol or acetonitrile) to remove proteins and isolate the bile acids.
 - **Chromatography:** Separate individual bile acid species using a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water and methanol, both modified with ammonium acetate or formate).
 - **Mass Spectrometry Detection:** Analyze the eluent using a high-resolution mass spectrometer. Use electrospray ionization (ESI) in negative mode for optimal detection of bile acids.
 - **Quantification:** Quantify total bile acids and specific species (e.g., cholic acid, chenodeoxycholic acid) by comparing against a standard curve of known concentrations of pure bile acid standards [1].

3. Data Correlation

- Statistically correlate the quantitative serum bile acid levels (both total and individual species) with the incidence and severity of pruritus and other liver function parameters (like bilirubin) at different time points [1].

FAQs for Technical Support

Q1: Is bile acid elevation a common class effect of all DAAs? No. The available evidence suggests that this effect is unique to the OBV/PTV/r ± DSV regimen and is not a common side effect of all direct-acting antivirals. The pruritus observed in clinical trials seems to be specific to this combination [1] [2].

Q2: What is the clinical significance of this bile acid elevation? In the studied cohorts, the bile acid elevation was manageable. Pruritus was the primary symptom and resolved spontaneously in most cases during continued treatment. In severe cases, the bile acid sequestrant **cholestyramine** was used effectively to relieve symptoms [1]. The hyperbilirubinemia observed in case reports was also transient and self-limiting [3].

Q3: Which component of the regimen is likely responsible? Evidence points to **ritonavir** as the key agent. Ritonavir is known to inhibit bile acid transporters in human and rat hepatocytes. Its role in this regimen is to pharmacologically "boost" paritaprevir levels, but this transport inhibition effect is believed to be the primary cause of the elevated systemic bile acid concentrations [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Anti-HCV treatment with ombitasvir/paritaprevir/ritonavir ± ... [pubmed.ncbi.nlm.nih.gov]
2. Anti-HCV treatment with ombitasvir /paritaprevir/ritonavir ± dasabuvir... [link.springer.com]
3. Ombitasvir, paritaprevir, ritonavir, dasabuvir and ribavirin in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ombitasvir bile acid elevation during treatment]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548495#ombitasvir-bile-acid-elevation-during-treatment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com